6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound is a pyrimidinedione derivative, which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones have various applications in the field of medicine and agriculture .
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) substituted with two carbonyl groups . The specific substitutions on the pyrimidine ring of your compound would further define its structure.Chemical Reactions Analysis
Pyrimidinediones can undergo various chemical reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization . The specific reactions your compound can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Pyrimidinediones in general are heterocyclic compounds with diverse properties .Scientific Research Applications
Regioselective Synthesis of Pyrimidine Annelated Heterocycles
Research demonstrated the regioselective synthesis of pyrimidine annelated heterocycles, indicating the versatility of pyrimidine compounds in synthesizing complex heterocyclic structures. These compounds have potential applications in medicinal chemistry and materials science due to their unique chemical properties (Majumdar et al., 2001).
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines
This research explored the synthesis of novel compounds with anti-inflammatory and analgesic properties, highlighting the application of pyrimidine derivatives in developing new pharmaceuticals (Abu‐Hashem et al., 2020).
Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer
A study on an alcohol-soluble n-type conjugated polyelectrolyte for applications as an electron transport layer in polymer solar cells shows the potential of pyrrolopyrimidine derivatives in organic electronics and photovoltaic devices (Hu et al., 2015).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines play a crucial role in various biochemical pathways, including dna and rna synthesis .
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental factors .
Future Directions
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-18-14-25(13-12-15-8-10-17(28-2)11-9-15)21(26)19(18)20(23-22(24)27)16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRCWVXXTGNPKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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